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Improvement
Hemicellulase, a class of enzymes that hydrolyze hemicellulose, plays a significant role in

modern food technology, particularly in the baking industry.[1] In wheat flour, the most important

hemicelluloses are arabinoxylans, which have a high capacity for binding water and influencing

the development of the gluten network.[1][2] The application of hemicellulase, primarily in the

form of xylanases and pentosanases, modifies these complex polysaccharides, leading to

marked improvements in dough handling and the quality of the final baked product.[3][4]

Mechanism of Action: Hemicellulases, specifically endo-xylanases, work by breaking down the

arabinoxylan fraction in flour.[5] Arabinoxylans are classified into two types: water-extractable

(WE-AX) and water-unextractable (WU-AX).[5] While WE-AX can be beneficial for dough

properties, WU-AX is often considered detrimental to breadmaking.[2][5] Hemicellulase
cleaves the long chains of WU-AX, converting them into smaller, soluble fragments.[2][4] This

enzymatic action has several positive consequences:

Water Redistribution: The breakdown of WU-AX releases bound water, making it available

for gluten hydration and starch gelatinization.[1][2][6] This improved water distribution leads

to a more homogenous and workable dough.[1]

Gluten Network Enhancement: By making more water available, hemicellulase promotes

the formation of a stronger, more extensible gluten network.[2][6] The enzyme's activity can
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lead to an increase in disulfide bonds and hydrophobic interactions within the gluten

structure.[6] This strengthened network is better able to retain the gas produced during

fermentation.[6][7]

Reduced Dough Viscosity: The partial depolymerization of arabinoxylans reduces dough

viscosity, resulting in a softer, more extensible, and less sticky dough that is easier to handle

and machine.[1][8]

Benefits in Dough and Bread Quality: The addition of hemicellulase offers a range of

advantages throughout the bread-making process and in the final product:

Improved Dough Handling: Dough treated with hemicellulase is generally softer, more

flexible, and more stable.[9][10] This is beneficial in large-scale production, reducing mixing

times and easing the shaping process.[1][11]

Increased Loaf Volume: One of the most significant benefits of hemicellulase is a

substantial increase in the specific volume of the bread.[3][6][12] This is attributed to the

improved gas retention of the strengthened gluten network.[6][7]

Enhanced Crumb Structure: Hemicellulase contributes to a finer, more uniform crumb

structure with a softer texture.[9][11][12] It also reduces crumb firmness, a key factor in

consumer perception of freshness.[2][6]

Delayed Staling: By modifying the carbohydrate structures, hemicellulase can help to retard

amylopectin retrogradation, which is a primary cause of bread staling, thus extending the

shelf life of the product.[3][12]

Quantitative Data on Hemicellulase Effects
The impact of hemicellulase on dough and bread properties has been quantified in various

studies. The following tables summarize key findings.

Table 1: Effect of Hemicellulase Dosage on Farinograph Properties of Wheat Dough
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Hemicellula
se Dosage
(mg/kg of
flour)

Water
Absorption
(%)

Developme
nt Time
(min)

Stability
Time (min)

Degree of
Softening
(FU)

Reference

0 (Control)
No significant

change
- - - [6]

20
No significant

change
- - - [6]

40
No significant

change
- - - [6]

60
No significant

change
- - - [6]

10g/100kg - Increased Increased Decreased [9]

Data from a study on wheat aleurone-rich dough showed no significant change in water

absorption with hemicellulase addition.[6] However, another study indicated that an optimal

dose of 10g/100kg of flour improved dough stability and reduced softening.[9]

Table 2: Effect of Hemicellulase Dosage on Bread Quality

Hemicellulase
Dosage (mg/kg of
flour)

Specific Volume
Increase (%)

Crumb Firmness
Decrease (%)

Reference

40 40.91 104.57 [2][6]

60

Lower than 40 mg/kg

(dough collapsed

during baking)

- [6]

Table 3: Effect of Hemicellulase on Wet Gluten Content and Gluten Index
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Hemicellulase
Dosage (mg/kg
of flour)

Stage of
Proofing

Wet Gluten
Content (%)

Gluten Index Reference

0 (Control) Stage I - - [6]

40 Stage I 42.70 Increased [6]

60 Each Stage
Lower than

control
- [6]

The addition of 40 mg/kg hemicellulase increased the wet gluten content in the initial proofing

stage.[6] However, a higher dosage of 60 mg/kg resulted in a lower wet gluten content

throughout the proofing stages compared to the control.[6]

Experimental Protocols
Protocol 1: Evaluation of Dough Rheological Properties using a Farinograph

Objective: To determine the effect of hemicellulase on the water absorption, development

time, stability, and degree of softening of dough.

Materials:

Wheat flour

Hemicellulase enzyme preparation

Distilled water

Salt

Farinograph equipped with a thermostatically controlled mixing bowl

Procedure:

Sample Preparation: Prepare flour blends with varying concentrations of hemicellulase
(e.g., 0, 20, 40, 60 mg/kg of flour).[6] Ensure a homogenous distribution of the enzyme within

the flour.[6]
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Farinograph Setup: Set the Farinograph mixing bowl to the desired temperature (typically

30°C).

Dough Mixing: Place a standard amount of the flour blend (e.g., 300g) into the Farinograph

bowl.[13]

Water Addition: Add distilled water from the burette while the mixer is running, until the dough

reaches a consistency of 500 Brabender Units (BU).[13] The amount of water added is the

water absorption.

Data Recording: Continue mixing and record the following parameters from the farinogram:

Dough Development Time (DDT): The time required to reach the maximum consistency.[2]

Stability Time (ST): The time during which the top of the curve remains above the 500 BU

line.[2]

Degree of Softening (DS): The difference in BU from the peak of the curve to the value

after a specified time (e.g., 12 minutes after the peak).[2]

Analysis: Compare the farinograph parameters of the doughs with different hemicellulase
concentrations to the control dough (without enzyme).

Protocol 2: Bread Making Procedure for Assessing Hemicellulase Efficacy

Objective: To evaluate the effect of hemicellulase on the physical properties of bread, such as

loaf volume and crumb structure.

Materials:

Wheat flour (e.g., 200g)[6]

Distilled water (e.g., 130 mL)[6]

Sugar (e.g., 12g)[6]

Salt (e.g., 3g)[6]
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Yeast (e.g., 4g)[6]

Butter (e.g., 6g)[6]

Hemicellulase at various dosages (e.g., 0, 20, 40, 60 mg/kg of flour)[6]

Procedure:

Ingredient Mixing: Premix the dry ingredients, including the flour and the specified dosage of

hemicellulase, to ensure even distribution.[6]

Dough Preparation: Combine all ingredients and mix to form a dough.[6]

Fermentation (Proofing): Allow the dough to ferment in a controlled environment (e.g., 38°C

and 85% relative humidity) for a specified period. The proofing process may involve one or

two stages.[6]

Baking: Shape the dough, place it in baking pans, and bake at a specified temperature and

time (e.g., 180°C for 25 minutes).[3][11]

Cooling: After baking, allow the bread loaves to cool to room temperature before analysis.

Protocol 3: Xylanase Activity Assay (DNS Method)

Objective: To quantify the enzymatic activity of a hemicellulase (xylanase) preparation.

Materials:

Hemicellulase (xylanase) enzyme solution

Beechwood xylan (1.0% w/v) as substrate[11]

McIlvaine buffer (citric acid/disodium hydrogen phosphate), pH 6.0[11]

3,5-dinitrosalicylic acid (DNS) reagent[11][14]

Microplate reader or spectrophotometer

Procedure:
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Reaction Setup: In a microplate well or test tube, combine 0.1 mL of the diluted enzyme

solution with 0.1 mL of the 1.0% beechwood xylan substrate in the buffer.[14]

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50°C) for a

specific duration (e.g., 5-10 minutes).[11][14]

Reaction Termination: Stop the enzymatic reaction by adding 0.3 mL of the DNS reagent and

boiling the mixture for 5 minutes.[14]

Color Development: Allow the mixture to cool to room temperature. The DNS reagent reacts

with the reducing sugars released by the enzyme, producing a color change.

Absorbance Measurement: Measure the absorbance of the solution at 540 nm using a

microplate reader.[14]

Quantification: Determine the amount of reducing sugars released by comparing the

absorbance to a standard curve prepared with known concentrations of xylose. One unit (U)

of xylanase activity is typically defined as the amount of enzyme that releases 1 µmol of

reducing sugars per minute under the specified conditions.[11]

Protocol 4: Measurement of Bread Specific Volume and Crumb Firmness

Objective: To quantitatively assess the quality of bread produced with and without

hemicellulase.

A. Specific Volume Measurement (Rapeseed Displacement Method):

Apparatus: A container of known volume and a supply of rapeseed.

Procedure: a. Weigh the bread loaf. b. Fill the container with rapeseeds and level the

surface. c. Place the bread loaf into the container, allowing the displaced rapeseeds to be

collected. d. Measure the volume of the displaced rapeseeds. This volume is equal to the

loaf volume. e. Calculate the specific volume by dividing the loaf volume (mL) by its weight

(g).[11]

B. Crumb Firmness Measurement (Texture Analyzer):
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Sample Preparation: Cut a standardized slice of bread from the center of the loaf.

Apparatus: A texture analyzer equipped with a cylindrical probe.

Procedure: a. Place the bread slice on the texture analyzer platform. b. Perform a two-cycle

compression test, compressing the crumb to a certain percentage of its original height (e.g.,

40%).[13] c. The force required for the first compression is recorded as the crumb firmness

(hardness).

Analysis: Compare the firmness values of bread made with different hemicellulase
concentrations. A lower value indicates a softer crumb.
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Caption: Mechanism of Hemicellulase Action on Dough Improvement.
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Caption: Experimental Workflow for Evaluating Hemicellulase.
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Caption: Logical Relationship of Hemicellulase Dosage and Effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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